molecular formula C9H9BrO2 B083933 4-(Bromomethyl)phenylacetic acid CAS No. 13737-36-5

4-(Bromomethyl)phenylacetic acid

Cat. No. B083933
CAS RN: 13737-36-5
M. Wt: 229.07 g/mol
InChI Key: WCOCCXZFEJGHTC-UHFFFAOYSA-N
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Patent
US06960667B2

Procedure details

A mixture of 50 g (0.33 mol) of 4-methylphenyl acetic acid, 62 g (0.35mol) of N-bromosuccinimide, 200 ml of carbon tetrachloride and 0.1 g of 2,2-azobis(isobutyronitrile) are placed in a 500 ml flask and heated to reflux with stirring for 4 hours. After the reaction mixture is cooled to room temperature, it is poured into 500 ml of water. The obtained precipitate is filtered off, and then washed with water. After drying under an atmosphere of reduced pressure, 55 g of a white powder are obtained (72%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O.C(Cl)(Cl)(Cl)Cl>O>[Br:12][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(=O)O
Name
Quantity
62 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
2,2-azobis(isobutyronitrile)
Quantity
0.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 500 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying under an atmosphere of reduced pressure, 55 g of a white powder
CUSTOM
Type
CUSTOM
Details
are obtained (72%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrCC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.